molecular formula C8H11ClN2O2 B047559 Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 119169-63-0

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No. B047559
CAS RN: 119169-63-0
M. Wt: 202.64 g/mol
InChI Key: SQOGOQOITFUZNT-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by the presence of an ethyl carboxylate group and chloro and dimethyl substitutions on the pyrazole ring. It is of interest in the field of organic and medicinal chemistry due to its structural features, which allow for various chemical reactions and potential applications in synthesizing pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves cyclocondensation reactions of hydrazines with diketones or keto-esters under various conditions. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by 1H NMR and mass spectral analysis, and confirmed by single crystal X-ray diffraction studies (Achutha et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, with substituents affecting the overall molecular geometry and stability. For example, the structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, determined by X-ray diffraction, highlights the planarity of the pyrazole ring and the impact of substituents on the molecule's three-dimensional configuration (Minga, 2005).

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a compound that belongs to the pyrazole class, which is known for its significant role in medicinal chemistry due to its wide array of biological activities. The pyrazole moiety is considered a pharmacophore, meaning it is a part of molecules that is responsible for their biological action. Pyrazoles, including derivatives similar to this compound, are extensively used as synthons in organic synthesis and have been identified in compounds exhibiting anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties (Dar & Shamsuzzaman, 2015). The success of pyrazole COX-2 inhibitors underlines the importance of this heterocycle in drug discovery, providing a template for combinatorial and medicinal chemistry.

Heterocyclic Synthesis

This compound's structural framework allows it to serve as a building block for the synthesis of a wide range of heterocyclic compounds. For example, derivatives have been used to create pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting its versatility in the synthesis of heterocycles. The unique reactivity of related compounds offers mild reaction conditions for generating various classes of heterocycles and dyes from a broad array of precursors, demonstrating the compound's potential in synthetic organic chemistry (Gomaa & Ali, 2020).

Electrochemical Applications

Beyond its utility in organic synthesis and drug design, compounds within the same class as this compound have found applications in electrochemical technologies. For instance, the study of ionic liquids, which can include pyrazole derivatives, has led to advancements in electroplating and energy storage technologies. These developments are partly due to the easy handling and diverse applications of haloaluminate room-temperature ionic liquids (RTILs) and mixtures, which can be related to the chemical versatility provided by pyrazole derivatives (Tsuda, Stafford, & Hussey, 2017).

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that forms the core of many biologically active compounds . .

Mode of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, but the exact interactions between this compound and its potential targets remain to be elucidated .

Pharmacokinetics

The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water This suggests that the compound may have limited bioavailability if administered orally

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could potentially have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound. The compound is stable under normal temperature and pressure . .

properties

IUPAC Name

ethyl 4-chloro-2,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOGOQOITFUZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560625
Record name Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119169-63-0
Record name Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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